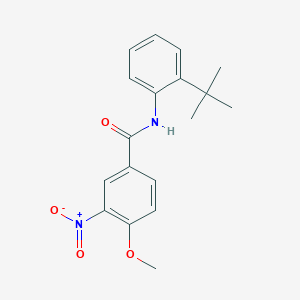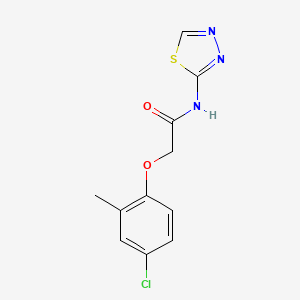
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide, also known as BIBX1382, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. BIBX1382 is a selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in cell growth and differentiation.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide selectively inhibits the tyrosine kinase activity of EGFR, which is essential for its signaling function. By blocking EGFR signaling, N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide has been shown to have a significant impact on various biological processes, including cell proliferation, migration, and invasion. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide has been found to induce apoptosis and cell cycle arrest in cancer cells, which further supports its potential as an anticancer agent. Moreover, N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide has been shown to have a minimal impact on normal cells, indicating its selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide in lab experiments is its selectivity towards EGFR, which allows for the specific targeting of this protein without affecting other signaling pathways. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide. One of the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide is in combination therapy with other anticancer agents to enhance its efficacy and reduce potential resistance. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide could lead to the discovery of novel anticancer agents. Finally, the investigation of the role of EGFR in other biological processes, such as wound healing and tissue regeneration, could provide new insights into the potential therapeutic applications of EGFR inhibitors like N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. Its selective inhibition of EGFR makes it a valuable tool compound for studying the role of EGFR in various biological processes, particularly in cancer. Although there are some limitations to its use in lab experiments, the future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide are promising and could lead to the development of novel anticancer agents and new insights into the role of EGFR in other biological processes.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide involves several steps, including the reaction of 3-(isobutyrylamino)benzoic acid with thionyl chloride to form 3-(isobutyrylamino)benzoyl chloride, which is then reacted with 1,3-benzodioxole-5-methanol in the presence of triethylamine to form N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide. The overall yield of the synthesis is around 35%, and the purity of the compound can be further improved by recrystallization.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide has been extensively used in scientific research as a tool compound to study the role of EGFR in various biological processes. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment. N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide has been tested in preclinical studies as a potential anticancer agent and has shown promising results in inhibiting tumor growth in vitro and in vivo.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)18(22)21-15-5-3-4-14(9-15)19(23)20-10-13-6-7-16-17(8-13)25-11-24-16/h3-9,12H,10-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGDGVREDWZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)



![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)



![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)
